molecular formula C18H17N3O B12980532 N-(4-(1H-Pyrazol-4-yl)phenyl)-3-phenylpropanamide

N-(4-(1H-Pyrazol-4-yl)phenyl)-3-phenylpropanamide

Cat. No.: B12980532
M. Wt: 291.3 g/mol
InChI Key: YGXZRRWZPYIWED-UHFFFAOYSA-N
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Description

N-(4-(1H-Pyrazol-4-yl)phenyl)-3-phenylpropanamide is a compound that features a pyrazole ring, a phenyl group, and a propanamide moiety Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-Pyrazol-4-yl)phenyl)-3-phenylpropanamide typically involves the formation of the pyrazole ring followed by the attachment of the phenyl and propanamide groups. One common method involves the cyclization of arylhydrazines with appropriate diketones or aldehydes to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and advanced purification techniques to achieve the desired product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-Pyrazol-4-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(1H-Pyrazol-4-yl)phenyl)-3-phenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(1H-Pyrazol-4-yl)phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1H-Pyrazol-4-yl)phenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

3-phenyl-N-[4-(1H-pyrazol-4-yl)phenyl]propanamide

InChI

InChI=1S/C18H17N3O/c22-18(11-6-14-4-2-1-3-5-14)21-17-9-7-15(8-10-17)16-12-19-20-13-16/h1-5,7-10,12-13H,6,11H2,(H,19,20)(H,21,22)

InChI Key

YGXZRRWZPYIWED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CNN=C3

Origin of Product

United States

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